molecular formula C12H22N2O3 B12937109 tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate

tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate

Cat. No.: B12937109
M. Wt: 242.31 g/mol
InChI Key: KMNVLCIGYSDIGF-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both an amino group and a carbamate group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate typically involves the formation of the spirocyclic core followed by the introduction of the amino and carbamate groups. One common synthetic route involves the reaction of a suitable lactone with an amine to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce primary amines .

Scientific Research Applications

tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both amino and carbamate functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-4-5-16-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)

InChI Key

KMNVLCIGYSDIGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC12CC(C2)N

Origin of Product

United States

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